BenchChemオンラインストアへようこそ!

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine (CAS 418780-46-8) is a secondary amine belonging to the 1,3-benzodioxole (piperonyl) class of compounds. It features a 1,3-benzodioxol-5-ylmethyl group linked to a 1-methoxypropan-2-amine moiety.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 418780-46-8
Cat. No. B1272729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine
CAS418780-46-8
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(COC)NCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C12H17NO3/c1-9(7-14-2)13-6-10-3-4-11-12(5-10)16-8-15-11/h3-5,9,13H,6-8H2,1-2H3
InChIKeyADEAKWCDCFOHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 418780-46-8: A Chiral Secondary Benzylamine Building Block with a 1,3-Benzodioxole Pharmacophore


(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine (CAS 418780-46-8) is a secondary amine belonging to the 1,3-benzodioxole (piperonyl) class of compounds [1]. It features a 1,3-benzodioxol-5-ylmethyl group linked to a 1-methoxypropan-2-amine moiety. This structure places it at a topological intersection between classical benzylamine scaffolds and phenethylamine derivatives such as MDA/MDMA [2]. With a molecular weight of 223.27 g/mol, a computed XLogP3 of 1.6, a topological polar surface area (TPSA) of 39.7 Ų, and one chiral centre, the compound is supplied as a racemic mixture and is also commercially available as the hydrobromide salt (CAS 1609396-57-7) [1].

Why Piperonylamine Derivatives Are Not Interchangeable: Scaffold Topology and Substituent Effects in CNS-Focused Discovery


Within the 1,3-benzodioxole-containing chemical space, small structural modifications can produce substantial shifts in receptor binding, metabolic stability, and CNS penetration [1]. The target compound differs from generic piperonylamine analogs in three critical respects: (i) the secondary amine is substituted with a 1-methoxypropan-2-yl group rather than a simple alkyl chain, altering both steric bulk and hydrogen-bonding capacity; (ii) the benzylamine scaffold topology positions the amine nitrogen one methylene unit closer to the aromatic ring compared to phenethylamine-based comparators such as MDMEO (CAS 74698-48-9), fundamentally changing the pharmacophore geometry [2]; and (iii) the presence of a chiral centre introduces enantiomer-dependent pharmacological potential that achiral or simpler analogs lack. These features collectively preclude direct functional interchange with other benzodioxole screening compounds. The quantitative evidence below specifies where measurable differentiation has been established or inferred.

Quantitative Differentiation Evidence for CAS 418780-46-8 Versus Closest Structural Analogs


Scaffold Topology: Benzylamine vs. Phenethylamine Backbone Differentiates Pharmacophore Geometry

The target compound employs a benzylamine scaffold (N–CH2–Ar) in which the amine nitrogen is connected to the aromatic 1,3-benzodioxole system via a single methylene bridge. In contrast, the structurally related compound MDMEO (CAS 74698-48-9) and classical MDA/MDMA analogs use a phenethylamine scaffold (N–CH2–CH2–Ar) with a two-carbon linker [1]. This topological difference shortens the nitrogen-to-aromatic distance and alters the spatial orientation of the amine relative to the benzodioxole ring, a parameter known to affect monoamine receptor subtype selectivity in benzodioxole-containing ligands [2]. No direct head-to-head receptor panel data are publicly available for this compound; differentiation is based on established medicinal chemistry principles.

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

Hydrogen Bond Acceptor Count: Increased HBA Capacity vs. MDA and N-Isopropyl-Piperonylamine

The target compound carries four hydrogen bond acceptor (HBA) atoms (the benzodioxole oxygen atoms, the secondary amine nitrogen, and the methoxy oxygen on the N-alkyl side chain). By comparison, MDA (3,4-methylenedioxyamphetamine, CAS 4764-17-4) possesses only three HBAs, and N-isopropyl-piperonylamine (CAS 72156-41-3) also has three HBAs [1][2]. The additional HBA arises from the methoxy substituent on the propan-2-amine chain, which is absent in both comparators. The hydrogen bond donor count remains constant at one for all three compounds. This differential HBA profile predicts altered solvation and permeability behaviour based on Lipinski and related drug-likeness rules.

Physicochemical Profiling Drug-Likeness Permeability Prediction

Rotatable Bond Count and Conformational Flexibility: Differentiating from Simpler Secondary Piperonylamines

The target compound has five rotatable bonds, as computed by Cactvs 3.4.8.18 [1]. This is higher than the four rotatable bonds of N-isopropyl-piperonylamine (CAS 72156-41-3) and the four rotatable bonds of N-methyl-piperonylamine (CAS 15205-27-3) [2][3]. The additional rotatable bond originates from the methoxymethyl group on the N-alkyl chain. Increased conformational flexibility generally correlates with a greater entropic penalty upon target binding, potentially reducing binding affinity unless compensated by favourable enthalpic interactions. This property is directly quantifiable and distinguishes the compound from the simpler secondary amine analogs.

Conformational Analysis Molecular Flexibility Entropic Penalty

Chiral Centre and Racemic Supply: Enables Enantiomer-Specific Pharmacology Exploration

The compound contains one undefined stereocentre at the 1-methoxypropan-2-amine carbon (C-2 of the propanamine chain) [1]. It is commercially supplied as a racemic mixture . In contrast, the comparator N-isopropyl-piperonylamine (CAS 72156-41-3) is achiral, and N-methyl-piperonylamine (CAS 15205-27-3) is also achiral [2][3]. The presence of a chiral centre introduces the possibility of enantioselective target engagement, a feature that achiral analogs cannot offer. Although no enantiomer-specific biological data are currently published for this compound, the racemic starting material enables downstream chiral resolution and enantiomer-specific SAR studies that are structurally precluded with the achiral comparators.

Chiral Resolution Enantioselective Pharmacology Stereochemistry

Hydrobromide Salt Availability: Defined Stoichiometry and Enhanced Solid-State Handling vs. Free Base Analogs

The hydrobromide salt of the target compound (CAS 1609396-57-7) is commercially available at 95% purity from multiple vendors including Sigma-Aldrich (via ChemBridge) and ABCR . The HBr salt has a molecular weight of 304.18 g/mol and is supplied as a solid with storage at room temperature . By contrast, many structural analogs such as N-isopropyl-piperonylamine are primarily available as the free base or as fumarate salts, which differ in hygroscopicity, stability, and solubility profiles. The defined stoichiometry of the HBr salt (1:1) provides reproducible handling and formulation characteristics critical for reproducible screening workflows.

Salt Selection Solid-State Chemistry Formulation Development

Synthetic Versatility: The Secondary Amine Core Enables Downstream Derivatization Unavailable to Tertiary Amine Analogs

The target compound features a secondary amine, which serves as a reactive handle for further diversification through N-alkylation, acylation, sulfonylation, or reductive amination. This contrasts with N,N-disubstituted (tertiary amine) benzodioxole analogs, such as NDT 9513727 (CAS 439571-48-9), where the amine is fully substituted and cannot undergo further N-functionalization without dealkylation . The secondary amine also permits conversion to amide, urea, or sulfonamide libraries directly, making the compound a versatile building block for combinatorial chemistry campaigns targeting the benzodioxole chemical space [1].

Synthetic Chemistry Building Block Utility Library Synthesis

Procurement-Relevant Application Scenarios for (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine (CAS 418780-46-8)


Scaffold-Hopping SAR Studies Comparing Benzylamine and Phenethylamine 1,3-Benzodioxole Series

Medicinal chemistry teams investigating CNS targets where the 1,3-benzodioxole moiety is a privileged pharmacophore can employ this compound as a benzylamine-topology probe. Its single-carbon linker between nitrogen and the aromatic ring directly contrasts with the two-carbon linker of phenethylamine analogs (e.g., MDMEO, MDA), enabling systematic scaffold-hopping SAR to deconvolute linker-length effects on target affinity and selectivity [1]. The structurally unique benzylamine scaffold cannot be accessed through simple N-alkylation of phenethylamine precursors.

Chiral Resolution and Enantiomer-Specific Pharmacological Profiling

The racemic nature of this compound makes it an ideal starting material for chiral chromatographic resolution or asymmetric synthesis of enantiopure (R)- and (S)-1-methoxypropan-2-amine derivatives. Laboratories investigating enantioselective receptor engagement within the benzodioxole chemical class can utilise this compound to generate enantiomer pairs for differential activity profiling, a capability not offered by achiral analogs such as N-isopropyl-piperonylamine [2].

Combinatorial Library Diversification via Secondary Amine Handle

The secondary amine core provides a direct N–H handle for parallel library synthesis. Research groups can convert this single building block into diverse amide, urea, sulfonamide, and tertiary amine libraries through straightforward one-step reactions. This is a key procurement differentiator versus tertiary amine analogs, which require multi-step deprotection-functionalization sequences . The defined HBr salt form (CAS 1609396-57-7) also ensures consistent stoichiometry for automated parallel synthesis platforms .

Physicochemical Benchmarking in CNS Drug Design Multiparameter Optimization

With computed LogP (1.6), TPSA (39.7 Ų), HBA (4), and five rotatable bonds, this compound occupies a specific region of CNS drug-like chemical space that differs from both MDA (3 HBA) and MDMA (LogP 2.0, TPSA 30.5 Ų) [3][4]. Computational chemists and DMPK scientists can use this compound as a benchmarking tool to evaluate in silico CNS MPO (Multiparameter Optimization) scores and predict blood-brain barrier penetration for benzylamine-benzodioxole hybrids, where standard phenethylamine-based models may be inaccurate.

Quote Request

Request a Quote for (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.